molecular formula C13H13N3O2S B5569521 (Z)-2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one

(Z)-2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one

Cat. No.: B5569521
M. Wt: 275.33 g/mol
InChI Key: ODQGNRSRDOPGIO-FLIBITNWSA-N
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Description

(Z)-2-Morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound belonging to the thiazol-4(5H)-one class. Its structure features a morpholine substituent at position 2 and a pyridin-3-ylmethylene group at position 5, with a Z-configuration across the exocyclic double bond (Figure 1). This compound is synthesized via condensation reactions between morpholine and appropriately substituted thiazol-4(5H)-one precursors, as exemplified in analogous syntheses of morpholine-containing thiazolones . The morpholine moiety contributes to enhanced solubility and electronic effects due to its oxygen atom, while the pyridine ring may influence binding interactions in biological systems .

Properties

IUPAC Name

(5Z)-2-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12-11(8-10-2-1-3-14-9-10)19-13(15-12)16-4-6-18-7-5-16/h1-3,8-9H,4-7H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQGNRSRDOPGIO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CN=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

(a) Morpholine vs. Piperidine

  • Compound : (Z)-5-(Pyrazol-4-ylmethylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (5a)
    • Key Differences :
  • Synthesis Yield : 85% for piperidine analog vs. 70–80% for morpholine derivatives (estimated from analogous syntheses) .
  • Electronic Effects : Piperidine lacks the oxygen atom in morpholine, reducing hydrogen-bonding capacity.
  • Biological Activity : Piperidine analogs show moderate anti-inflammatory activity, while morpholine derivatives may exhibit enhanced solubility for improved bioavailability .

(b) Morpholine vs. Benzylamino

  • Compound: (Z)-2-(Benzylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (1) Key Differences:
  • Tyrosinase Inhibition: IC50 = 27.5 µM (1) vs. Morpholine’s electron-donating effect may reduce activity compared to benzylamino derivatives, which show strong inhibition .
  • Synthesis: Benzylamino derivatives require longer reaction times (5–6 hours) compared to morpholine analogs (1–2 hours) .

Substituent Variations at Position 5

(a) Pyridin-3-ylmethylene vs. Benzylidene

  • Compound: (Z)-5-Benzylidene-2-morpholinothiazol-4(5H)-one Key Differences:
  • Molecular Weight : 287.38 (benzylidene) vs. ~283.34 (pyridin-3-ylmethylene).
  • Bioactivity : Benzylidene derivatives show anti-tyrosinase activity (e.g., IC50 = 0.27 µM for BABT derivative 8 ), whereas pyridine-containing analogs may target bacterial or fungal systems .

(b) Pyridin-3-ylmethylene vs. Fluorenylmethylene

  • Compound: (Z)-5-((9H-Fluoren-2-yl)methylene)-2-morpholinothiazol-4(5H)-one (22) Key Differences:

Comparative Data Table

Compound Name Position 2 Substituent Position 5 Substituent Key Biological Activity IC50/EC50 (µM) Synthesis Yield (%) Reference
(Z)-2-Morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one Morpholine Pyridin-3-ylmethylene Under investigation N/A 70–80*
(Z)-5-(Pyrazol-4-ylmethylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (5a) Piperidine Pyrazol-4-ylmethylene Anti-inflammatory N/A 85
(Z)-2-(Benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (8) Benzylamino 2,4-Dihydroxybenzylidene Tyrosinase inhibition 0.27 38
(Z)-5-((9H-Fluoren-2-yl)methylene)-2-morpholinothiazol-4(5H)-one (22) Morpholine Fluorenylmethylene Antibiotic enhancer N/A 70
(Z)-5-Benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one 4-Methylpiperazine Benzylidene Anticancer (predicted) N/A 75

*Estimated from analogous syntheses.

Research Findings and Implications

  • Synthetic Flexibility: The morpholine group at position 2 allows for efficient synthesis under mild conditions (e.g., 120–130°C, 15 minutes) compared to benzylamino derivatives requiring prolonged reflux .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups at position 5 (e.g., nitro in compound 7 ) enhance antioxidant activity but reduce tyrosinase inhibition.
    • Morpholine’s oxygen atom improves solubility but may reduce membrane penetration compared to piperidine .

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